molecular formula C22H17FN2O3S B5028872 2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide

2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide

Cat. No. B5028872
M. Wt: 408.4 g/mol
InChI Key: QNVTYTZAIOUTKK-UHFFFAOYSA-N
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Description

2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide is a synthetic compound that has gained significant attention in scientific research. This compound is commonly known as FNTA and has been extensively studied for its potential applications in various fields of research.

Scientific Research Applications

FNTA has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of FNTA is in the field of cancer research. FNTA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. FNTA has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of FNTA is not fully understood. However, studies have shown that FNTA inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDAC activity, FNTA can alter the expression of genes involved in cell proliferation and differentiation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
FNTA has been shown to have a variety of biochemical and physiological effects. Studies have shown that FNTA can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. FNTA has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using FNTA in lab experiments is its ability to selectively inhibit HDAC activity. This can be useful in studying the role of HDACs in various biological processes. However, one of the limitations of using FNTA is its potential toxicity. Studies have shown that FNTA can cause liver damage in animal models, highlighting the need for further toxicity studies.

Future Directions

There are several future directions for research on FNTA. One area of research is the development of FNTA-based therapies for cancer and neurodegenerative diseases. Another area of research is the development of FNTA analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of FNTA and its potential toxicity.
Conclusion:
In conclusion, FNTA is a synthetic compound that has gained significant attention in scientific research. FNTA has potential applications in various fields of research, including cancer and neurodegenerative disease research. The mechanism of action of FNTA is not fully understood, but studies have shown that it can selectively inhibit HDAC activity, leading to the inhibition of cancer cell growth. While FNTA has several advantages for lab experiments, further studies are needed to fully understand its potential toxicity.

Synthesis Methods

The synthesis of FNTA involves the reaction of 4-fluorophenylacetic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. This intermediate is then reacted with 2-naphthylamine to form the amide derivative. The amide derivative is then reacted with pyrrolidine-2,5-dione to form the final product, FNTA.

properties

IUPAC Name

2-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S/c23-16-6-9-18(10-7-16)25-21(27)12-19(22(25)28)29-13-20(26)24-17-8-5-14-3-1-2-4-15(14)11-17/h1-11,19H,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVTYTZAIOUTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SCC(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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